(5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a piperidinyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with a thiazolidinone derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with a piperidinyl-substituted butanone derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, have been explored in various studies.
Medicine: The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s chemical properties can be utilized in the development of new industrial materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity by damaging cellular components of pathogens.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorine atom and a ketone group.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a thiazolidinone ring but has different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer a unique set of chemical reactivities and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H25FN2O3S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25FN2O3S2/c22-16-8-6-15(7-9-16)14-18-20(27)24(21(28)29-18)12-3-5-19(26)23-11-2-1-4-17(23)10-13-25/h6-9,14,17,25H,1-5,10-13H2/b18-14- |
InChI Key |
SETBPHNQWVZDRQ-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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